molecular formula C21H24N4O3 B6911941 N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide

N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide

Cat. No.: B6911941
M. Wt: 380.4 g/mol
InChI Key: XSVNOHMBNDKTAN-UHFFFAOYSA-N
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Description

N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13-15(3)28-21(23-13)16-5-4-6-17(11-16)24-20(26)19-12-22-25(14(19)2)18-7-9-27-10-8-18/h4-6,11-12,18H,7-10H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVNOHMBNDKTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC(=CC=C2)NC(=O)C3=C(N(N=C3)C4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The reaction conditions are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles in the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyrazole derivatives, which share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

What sets N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its specific structure allows for targeted interactions in various scientific and industrial contexts, making it a valuable compound for research and development.

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